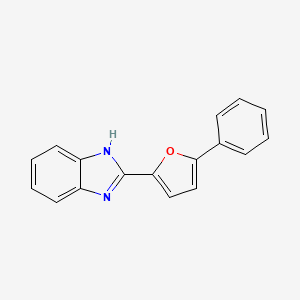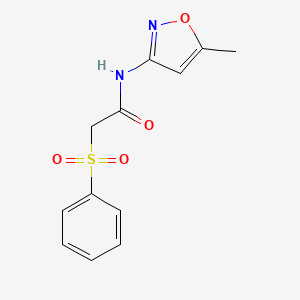![molecular formula C19H12Cl2O2 B5731591 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and its effects on cellular function.
作用机制
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules in the cell, leading to oxidative damage and cellular dysfunction.
Biochemical and Physiological Effects:
This compound-induced oxidative stress has been shown to have a range of biochemical and physiological effects on cells. It can activate cellular signaling pathways, induce apoptosis, and impair mitochondrial function. This compound has also been shown to induce DNA damage and alter gene expression in cells.
实验室实验的优点和局限性
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one limitation of using this compound is its potential toxicity to cells, as high concentrations can lead to cell death.
未来方向
There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone. One area of research is the development of new compounds that can induce oxidative stress in a more specific and controlled manner. Another area of research is the development of new therapies that can target oxidative stress in diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of this compound-induced oxidative stress and its effects on cellular function.
合成方法
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone can be synthesized by reacting 2,4-dichlorostyrene with 3-methyl-1,4-naphthoquinone in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has been used in a wide range of scientific research applications, including studies on cellular signaling pathways, mitochondrial function, and oxidative stress. It has been shown to induce oxidative stress in a variety of cell types, including neurons, endothelial cells, and cancer cells. This compound has also been used to study the effects of oxidative stress on mitochondrial function, as it can disrupt the electron transport chain and induce mitochondrial dysfunction.
属性
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c1-11-14(9-7-12-6-8-13(20)10-17(12)21)19(23)16-5-3-2-4-15(16)18(11)22/h2-10H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRHYWFGVSXRN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)



![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)

![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)